Cephaloridine hydrate
Description
Historical Context of Cephalosporin (B10832234) Chemical Discovery and Early Semisynthetic Development
The journey of cephalosporins began in 1948 when the Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia. Current time information in Bangalore, IN.mcmaster.cawikidoc.orgncats.io This fungus was observed to produce substances with antibacterial properties. Current time information in Bangalore, IN. Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of cephalosporin C in 1953. mcmaster.cadrugbank.com
A pivotal breakthrough in the development of more potent cephalosporins was the identification and isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA). Current time information in Bangalore, IN.ebi.ac.uk This core structure, analogous to the 6-aminopenicillanic acid (6-APA) for penicillins, opened the door for the creation of a wide array of semi-synthetic cephalosporins through the modification of its side chains. Current time information in Bangalore, IN.nih.gov This process allowed for the enhancement of antibacterial activity and the tailoring of pharmacokinetic properties. Current time information in Bangalore, IN. The first semi-synthetic cephalosporin, cephalothin (B1668815), was introduced in 1964, closely followed by cephaloridine (B1668813). Current time information in Bangalore, IN.ncats.io
Chemical Position of Cephaloridine Monohydrate within First-Generation Cephalosporins
Cephaloridine is classified as a first-generation cephalosporin, a group characterized by its strong activity against Gram-positive bacteria and more limited activity against Gram-negative bacteria. mcmaster.catandfonline.com Chemically, it is a semi-synthetic derivative of cephalosporin C. drugbank.comwikipedia.org Its structure is distinguished by a 2-thienylacetamido group at position 7 of the 7-ACA nucleus and a pyridinium-1-ylmethyl group at position 3. wikidoc.orgwikipedia.org
A unique characteristic of cephaloridine among cephalosporins is its existence as a zwitterion, possessing both a positive and a negative charge on different parts of the molecule at physiological pH. ncats.iodrugbank.comwikipedia.org The synthesis of cephaloridine can be achieved through the displacement of the acetoxy group in cephalothin with pyridine (B92270). wikipedia.orgacs.org
Table 1: Chemical Properties of Cephaloridine Monohydrate
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₉N₃O₅S₂ | biosynth.com |
| Molecular Weight | 433.5 g/mol | biosynth.comnih.gov |
| CAS Number | 102039-86-1 | biosynth.comchemicalbook.com |
| IUPAC Name | (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | wikipedia.org |
Overview of Key Academic Research Trajectories for Cephaloridine Monohydrate
Academic research on cephaloridine monohydrate has followed several distinct yet interconnected paths, largely influenced by its chemical properties and biological activity.
Nephrotoxicity Studies: A significant body of research has been dedicated to understanding the nephrotoxicity associated with cephaloridine. oup.comnih.govdoi.org Studies have focused on the mechanism of renal damage, which is primarily due to the drug's intrinsic toxicity to the cells of the proximal renal tubule. oup.com Research has shown that its zwitterionic nature contributes to its accumulation in these cells, as the cationic pyridinium (B92312) ring hinders its efflux. wikidoc.org This accumulation can lead to mitochondrial damage and cell necrosis. wikidoc.orgwikipedia.org
Antibacterial Spectrum and Activity: The antibacterial profile of cephaloridine has been another major area of investigation. As a first-generation cephalosporin, its high activity against Gram-positive cocci, including penicillin-resistant strains of Staphylococcus aureus, has been well-documented. ncats.iojournals.co.za Comparative studies have evaluated its efficacy against other cephalosporins, such as cefoxitin (B1668866) and cefuroxime, particularly against various strains of Gram-negative bacteria. asm.orgnih.gov
Stability and Degradation: The chemical stability of cephaloridine has been a subject of academic inquiry, particularly its degradation in aqueous solutions under different pH conditions. nih.gov Research has shown that cephaloridine is susceptible to degradation in acidic environments, which limits its oral utility. Studies have also compared its thermal stability in the solid state to other cephalosporins like cefazolin. tandfonline.comresearchgate.net
Pharmacokinetic Research: The pharmacokinetic properties of cephaloridine, including its distribution and excretion, have been extensively studied. It is primarily excreted unchanged in the urine. wikipedia.orgmedicaldialogues.in Research has also explored its penetration into various tissues and fluids, such as the liver, lungs, and spinal fluid. wikidoc.orgwikipedia.org
Table 2: Key Research Areas for Cephaloridine Monohydrate
| Research Area | Key Findings | Representative Compounds Studied Alongside |
| Nephrotoxicity | Intrinsic toxicity to proximal renal tubule cells due to accumulation, linked to its zwitterionic nature. wikidoc.orgoup.com | Cephalothin, Cephaloglycin wikipedia.orgoup.com |
| Antibacterial Activity | High activity against Gram-positive cocci; compared against newer generation cephalosporins for Gram-negative activity. ncats.ioasm.org | Cephalothin, Cefoxitin, Cefuroxime journals.co.zaasm.orgnih.gov |
| Stability | Susceptible to degradation in acidic conditions; thermal stability has been compared to other cephalosporins. tandfonline.com | Cephalothin, Cephalexin, Cefazolin nih.govtandfonline.com |
| Pharmacokinetics | Primarily excreted unchanged in urine; distribution into various body tissues has been quantified. wikipedia.orgmedicaldialogues.in | Cephalothin journals.co.za |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2.H2O/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H2/t15-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZSCXFERELNV-KQKCUOLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679667 | |
| Record name | Cephaloridine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102039-86-1 | |
| Record name | Cephaloridine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Synthesis and Derivatization Studies
Established Synthetic Routes for Cephaloridine (B1668813) Monohydrate
The most well-documented and commercially utilized synthetic route to Cephaloridine involves a two-step process starting from the key intermediate, 7-aminocephalosporanic acid (7-ACA). chemicalbook.com The initial step is the acylation of the amino group at the C-7 position of the 7-ACA nucleus. This is followed by a nucleophilic substitution at the C-3 position.
A common pathway begins with the acylation of 7-ACA with 2-thienylacetyl chloride in a suitable solvent like ethyl acetate (B1210297). This reaction forms 7-(2-thienylacetamido)cephalosporanic acid, a compound also known as Cephalothin (B1668815). The subsequent and defining step is the reaction of Cephalothin with pyridine (B92270). In this reaction, the pyridine acts as a nucleophile, displacing the acetoxy group at the C-3' position of the cephem nucleus. This substitution results in the formation of the characteristic pyridinium-1-ylmethyl group and the zwitterionic structure of Cephaloridine. chemicalbook.comwikipedia.org The reaction is typically conducted in an aqueous solution and may be heated for several hours to ensure completion. wikipedia.org Purification can be achieved through precipitation and crystallization, often involving an intermediate salt form, to yield the final Cephaloridine monohydrate product. wikipedia.org
| Step | Reactant(s) | Key Reagent(s) | Product | Purpose |
| 1. Acylation | 7-Aminocephalosporanic Acid (7-ACA) | 2-Thienylacetyl chloride | 7-(2-thienylacetamido)cephalosporanic acid (Cephalothin) | To install the desired C-7 side chain, which is crucial for the compound's antibacterial spectrum. |
| 2. Nucleophilic Substitution | 7-(2-thienylacetamido)cephalosporanic acid (Cephalothin) | Pyridine | Cephaloridine | To replace the C-3 acetoxymethyl group with a pyridinium (B92312) group, forming the final zwitterionic molecule. wikipedia.org |
Precursor Chemistry: 7-Aminocephalosporanic Acid (7-ACA) and Cephalosporin (B10832234) C
The entire family of semi-synthetic cephalosporins, including Cephaloridine, is built upon two fundamental precursor molecules: Cephalosporin C and 7-Aminocephalosporanic Acid (7-ACA).
Cephalosporin C is the naturally occurring parent compound from which cephalosporin antibiotics are derived. ubbcluj.ro It is produced through fermentation by the fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium). taylorandfrancis.com While it possesses antibacterial activity, it is not potent enough for widespread clinical use. taylorandfrancis.com Its primary value lies in its unique chemical structure—the 7-aminocephalosporanic acid nucleus—which serves as the foundational scaffold for chemical modification. ubbcluj.ro
7-Aminocephalosporanic Acid (7-ACA) is the core structural intermediate for the vast majority of cephalosporin antibiotics. wikipedia.orggoogle.com It is not produced directly by fermentation but is derived from Cephalosporin C by the selective removal of the D-α-aminoadipic acid side chain at the C-7 position. taylorandfrancis.com This deacylation can be performed through chemical methods or, more commonly today, through enzymatic hydrolysis. ubbcluj.rowikipedia.org The resulting 7-ACA molecule, with its free amino group, is a versatile platform for synthesis, allowing for the attachment of various acyl side chains to create a diverse range of semi-synthetic cephalosporins with tailored antibacterial spectra and pharmacological properties. ubbcluj.rotaylorandfrancis.com
| Compound | Source | Role in Synthesis | Key Structural Feature |
| Cephalosporin C | Fermentation of Acremonium chrysogenum | Starting material/natural precursor google.com | 7-ACA nucleus with a D-α-aminoadipic acid side chain. |
| 7-Aminocephalosporanic Acid (7-ACA) | Chemical or enzymatic hydrolysis of Cephalosporin C wikipedia.org | Core chemical building block (synthon) wikipedia.org | 7-ACA nucleus with a free amino group at C-7, ready for acylation. |
Investigation of Impurity Profiles and Control during Synthesis
Ensuring the purity of the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, mandated by regulatory authorities. beilstein-journals.orghilarispublisher.com The synthesis of Cephaloridine can give rise to various impurities that must be identified, quantified, and controlled.
Impurities can originate from several sources:
Starting Materials: Impurities present in the 7-ACA or other primary reagents can be carried through the synthesis.
Intermediates: Unreacted intermediates, such as Cephalothin, may remain in the final product if the substitution reaction is incomplete.
Side Reactions: The reactants may undergo alternative reactions, leading to the formation of undesired by-products.
Degradation Products: The sensitive β-lactam ring of the cephalosporin nucleus is susceptible to hydrolysis (ring-opening) under certain pH or temperature conditions, leading to inactive degradation products. lgcstandards.com Polymerized impurities can also be a concern in cephalosporin preparations. researchgate.net
Control over these impurities is achieved through a multi-faceted approach. This includes using high-purity starting materials, optimizing reaction conditions to minimize side reactions and degradation, and implementing robust purification procedures for both intermediates and the final product. lgcstandards.com Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential tools for impurity profiling. nih.govresearchgate.net These methods are used to separate, detect, and quantify any impurities, ensuring that the final Cephaloridine monohydrate meets the stringent purity requirements set by pharmacopeias. beilstein-journals.org
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling is a powerful technique utilized in pharmaceutical research to trace the metabolic fate of a drug, elucidate reaction mechanisms, and understand disposition. nih.gov By replacing one or more atoms of a molecule with their isotope, researchers can track the compound's journey through a biological system without altering its chemical properties. For Cephaloridine monohydrate, isotopic labeling strategies are crucial for in-depth mechanistic investigations, particularly concerning its metabolism, transport, and the underlying causes of its associated nephrotoxicity. nih.gov The most commonly employed isotopes for these studies are Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Deuterium (B1214612) (²H).
Carbon-14 (¹⁴C) Labeling
Carbon-14 is a beta-emitter with a long half-life, making it the gold standard for quantitative absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.com The synthesis of [¹⁴C]-Cephaloridine would typically involve introducing the ¹⁴C label into a stable position of the molecule, one that is not likely to be cleaved off during metabolic processes.
Potential Labeling Positions and Synthetic Approach:
Thiophene (B33073) Ring: Labeling the thiophene ring provides a stable marker to trace the core structure of the molecule. A potential synthetic route could involve the use of [¹⁴C]-thiourea in the synthesis of the 2-(2-aminothiazol-4-yl) side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) nucleus.
Pyridinium Ring: Introducing the ¹⁴C label on the pyridinium ring at the C-3 position would be useful for tracking the fate of this specific leaving group, which is implicated in the compound's mechanism of action and potential toxicity. This could be achieved by reacting the 3-acetoxymethyl-cephem precursor with [¹⁴C]-pyridine.
Tritium (³H) Labeling
Tritium is another beta-emitter, which offers the advantage of high specific activity, making it ideal for receptor binding assays and autoradiography studies. researchgate.netresearchgate.net Tritium labeling can often be introduced in the later stages of a synthesis. nih.gov
Potential Labeling Positions and Synthetic Approach:
Methylene Bridge of the Acyl Side Chain: Catalytic tritiation of a suitable unsaturated precursor of the acyl side chain before its coupling with 7-ACA can introduce tritium at a metabolically stable position.
General Labeling: Non-specific tritium labeling can be achieved through hydrogen-tritium exchange reactions on the final Cephaloridine molecule, though this may result in labels at metabolically labile positions.
Deuterium (²H) Labeling
Deuterium is a stable isotope of hydrogen. Its incorporation into a molecule can be used to investigate the kinetic isotope effect (KIE), which can provide insights into reaction mechanisms. researchgate.netnih.gov A significant change in the rate of a reaction upon substitution of hydrogen with deuterium indicates that the C-H bond cleavage is part of the rate-determining step. nih.gov
Application in Mechanistic Studies:
Metabolic Stability: Replacing hydrogen atoms at sites of metabolism with deuterium can slow down the rate of metabolic transformation, a strategy sometimes used to improve a drug's pharmacokinetic profile.
Degradation Pathways: As demonstrated with the cephalosporin ceftriaxone, substituting H₂O with D₂O in solution can reveal a kinetic isotope effect, providing valuable information on the initial degradation mechanisms of the β-lactam ring. researchgate.netnih.gov A similar approach with Cephaloridine could elucidate its stability and degradation pathways.
Nephrotoxicity Mechanisms: The nephrotoxicity of Cephaloridine is a significant concern. nih.govnih.gov Deuterium-labeled Cephaloridine could be used to investigate the role of specific metabolic activation steps in renal toxicity. If the toxicity is diminished with a deuterated analog, it would suggest that the C-H bond cleavage at the deuterated position is critical for the formation of a toxic metabolite.
The following table provides an illustrative summary of isotopic labeling strategies and their potential applications in the study of Cephaloridine monohydrate.
| Isotope | Potential Labeling Position | Synthetic Strategy | Mechanistic Investigation Application |
| ¹⁴C | Thiophene Ring Carbon | Use of [¹⁴C]-thiourea in side-chain synthesis | Quantitative ADME studies, mass balance, metabolite profiling |
| Pyridinium Ring Carbon | Reaction with [¹⁴C]-pyridine | Tracking the fate of the leaving group, studying its role in efficacy and toxicity | |
| ³H | Methylene Bridge of Acyl Side Chain | Catalytic tritiation of an unsaturated precursor | Receptor binding assays, autoradiography of tissue distribution |
| General, non-specific | Hydrogen-tritium exchange | Qualitative metabolic studies, preliminary distribution studies | |
| ²H | Sites of Potential Metabolism | Use of deuterated building blocks in synthesis | Investigating kinetic isotope effects to determine metabolic mechanisms |
| Solvent (D₂O) | Dissolving the compound in D₂O | Studying degradation pathways and stability of the β-lactam ring |
This next table illustrates hypothetical data from a study investigating the renal accumulation of radiolabeled Cephaloridine, a key factor in its nephrotoxicity.
| Labeled Compound | Time (hours) | Concentration in Renal Cortex (µg/g tissue) | Concentration in Plasma (µg/mL) | Cortex/Plasma Ratio |
| [¹⁴C]-Cephaloridine | 1 | 50.2 | 5.1 | 9.8 |
| 4 | 125.8 | 2.3 | 54.7 | |
| 8 | 98.5 | 0.8 | 123.1 | |
| [³H]-Cephaloridine | 1 | 48.9 | 4.9 | 10.0 |
| 4 | 130.1 | 2.5 | 52.0 | |
| 8 | 102.3 | 0.9 | 113.7 |
Mechanistic and Molecular Studies of Antimicrobial Action
Molecular Interactions with Bacterial Penicillin-Binding Proteins (PBPs)
The primary molecular targets of cephaloridine (B1668813) are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.gov By binding to these proteins, cephaloridine effectively halts the construction and maintenance of the bacterial cell wall, leading to cell death. nih.gov
The efficacy of β-lactam antibiotics is often determined by their binding affinity for specific PBP isoforms. While detailed kinetic studies for cephaloridine are less common than for newer cephalosporins, its primary targets can be inferred from its morphological effects on bacteria. In Escherichia coli, cephaloridine is understood to have a higher affinity for PBPs 1a and 1b compared to other isoforms like PBP2 or PBP3. nih.gov This preferential binding is a key determinant of the specific cellular changes observed upon exposure to the antibiotic. The binding action involves the acylation of a serine residue within the active site of the PBP, forming a stable, covalent bond that inactivates the enzyme. mdpi.com
**Table 1: Inferred PBP Binding Specificity of Cephaloridine in *E. coli***
| Bacterial Species | High-Affinity PBP Isoforms | Inferred From |
|---|---|---|
| Escherichia coli | PBP 1a, PBP 1b | Primary induction of spheroplasts |
Structural Biology of PBP-Cephaloridine Monohydrate Complexes (e.g., X-ray Crystallography, NMR)
The three-dimensional structure of cephaloridine hydrochloride monohydrate has been determined using single-crystal X-ray diffraction methods. nih.gov These studies reveal a molecular conformation where the central part of the molecule is similar to that of its precursor, cephalosporin (B10832234) C. nih.gov
While the structure of the antibiotic itself is known, detailed structural studies, such as X-ray crystallography or NMR, of cephaloridine monohydrate bound within the active site of a PBP are not extensively documented in the available literature. However, crystallographic studies of other cephalosporins complexed with PBPs have provided a clear snapshot of the inhibitory mechanism. nih.gov These studies show the β-lactam antibiotic positioned within the enzyme's active site, covalently bound to the catalytic serine residue, effectively mimicking the D-alanyl-D-alanine substrate of the transpeptidation reaction and thus blocking it. mdpi.comnih.gov
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
The binding of cephaloridine to PBPs directly inhibits their enzymatic function, which is crucial for the integrity of the bacterial cell wall. nih.gov This wall, composed of peptidoglycan, provides structural support and protects the bacterium from osmotic lysis. nih.gov
PBPs function as transpeptidases and carboxypeptidases, enzymes that catalyze the final steps of peptidoglycan assembly. mdpi.comnih.gov Transpeptidases are responsible for cross-linking adjacent peptide side chains, a step that gives the cell wall its strength and rigidity. nih.govnih.gov Carboxypeptidases are involved in trimming these peptide side chains, which helps regulate the degree of cross-linking. nih.gov
Cephaloridine, like other β-lactams, acts as an irreversible inhibitor of these enzymes. nih.gov It functions as a substrate analog of the D-alanyl-D-alanine moiety that is the natural substrate for PBP transpeptidases. The antibiotic's β-lactam ring is attacked by the active-site serine of the PBP, leading to the formation of a stable acyl-enzyme intermediate. This effectively sequesters the enzyme, preventing it from participating in cell wall synthesis. mdpi.com While this mechanism is well-established, specific enzymatic inhibition kinetic parameters for cephaloridine with isolated transpeptidases and carboxypeptidases are not detailed in the reviewed literature.
The inhibition of cell wall synthesis by cephaloridine leads to distinct and observable changes in bacterial morphology. These changes vary depending on the bacterial species and the specific PBPs that are targeted.
In Gram-negative bacteria such as Escherichia coli, cephaloridine's high affinity for PBPs 1a and 1b primarily results in the formation of spheroplasts—osmotically sensitive spherical cells that have lost much of their cell wall. nih.gov Treatment with a minimal inhibitory concentration (MIC) of cephaloridine can convert over 20% of E. coli cells into spheroplasts within 60 minutes. nih.gov The location of spheroplast emergence on the cell surface is dependent on the bacterial growth rate; in rapidly growing populations, bulging occurs at the cell poles in smaller cells and at the center in dividing cells. nih.gov
In Gram-positive bacteria like Staphylococcus aureus, cephaloridine treatment inhibits proper cell separation after division. nih.gov This results in the formation of pseudomulticellular clusters where the septal wall between cells is unusually thick—two to eight times thicker than in untreated bacteria. nih.gov
Table 2: Morphological Changes Induced by Cephaloridine
| Bacterial Species | Primary Morphological Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Escherichia coli | Spheroplast formation | Inhibition of PBPs 1a and 1b | nih.gov |
| Staphylococcus aureus | Formation of pseudomulticellular forms with thickened septa | Inhibition of cell separation | nih.gov |
Studies on Bacterial Outer Membrane Permeability and Efflux Mechanisms (as related to entry)
For β-lactam antibiotics to reach their PBP targets in Gram-negative bacteria, they must first cross the formidable outer membrane. nih.govelectronicsandbooks.com This membrane acts as a selective barrier, and the ability of an antibiotic to permeate it is a critical factor in its antibacterial activity. electronicsandbooks.commdpi.com
Cephaloridine has demonstrated high permeability through the outer membranes of several Gram-negative species, including Proteus morganii, Citrobacter freundii, and Escherichia coli. nih.govelectronicsandbooks.com Interestingly, while it is generally observed that more hydrophilic antibiotics exhibit higher outer membrane permeability, cephaloridine, which was the most lipophilic compound in one comparative study, still showed good permeability. nih.govelectronicsandbooks.com The entry of hydrophilic antibiotics is typically facilitated by porin protein channels in the outer membrane. mdpi.com
The permeability of the outer membrane to cephaloridine is not static and can be altered. For instance, when E. coli is grown in a medium containing salicylates, the permeation of cephaloridine through the outer membrane decreases three- to fivefold. researchgate.net This change is associated with a reduction in certain porin proteins in the membrane. researchgate.net No specific efflux mechanisms responsible for pumping cephaloridine out of the bacterial cell were detailed in the reviewed scientific literature.
Table 3: Outer Membrane Permeability of Cephaloridine in Gram-Negative Bacteria
| Bacterial Species | Permeability Level | Modulating Factors |
|---|---|---|
| Proteus morganii | High | Not specified |
| Citrobacter freundii | High | Not specified |
| Escherichia coli | High | Decreased by growth in salicylates |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Absorption and Distribution Studies in In Vitro and Animal Models
The preclinical evaluation of Cephaloridine (B1668813) monohydrate has delineated its absorption and distribution characteristics, providing foundational knowledge of its pharmacokinetic profile. These investigations, conducted in various in vitro and animal models, have been crucial in understanding the compound's disposition within a biological system.
Membrane Permeability and Transport Mechanisms (e.g., Organic Anion Transporters)
The movement of Cephaloridine across cellular barriers is significantly influenced by specific transport proteins. Studies have identified the organic anion transporters (OATs) as key players in the renal uptake of this cephalosporin (B10832234). In particular, research has demonstrated that Cephaloridine is a substrate for OAT1, a transporter located on the basolateral membrane of renal proximal tubule cells. This active transport mechanism is responsible for the uptake of the drug from the blood into these cells, a critical step in its renal excretion.
Further investigations have revealed interactions with other OATs. While OAT1 appears to be a primary transporter for the influx of Cephaloridine into renal cells, the compound also interacts with OAT3. The transport across the apical membrane, which would facilitate its excretion into the tubular fluid, appears to be more restricted. This disparity between efficient basolateral uptake and limited apical efflux is a key factor contributing to the intracellular accumulation of Cephaloridine within the renal cortex.
Tissue Distribution and Accumulation Profiles in Preclinical Species
Preclinical studies in various animal models have consistently shown that Cephaloridine distributes into a number of tissues, with a notable and significant accumulation in the kidneys. This preferential accumulation in the renal cortex is a direct consequence of the active transport mechanisms discussed previously.
In rabbits, for instance, the concentration of Cephaloridine in the renal cortex has been observed to be substantially higher than in the serum. This high cortical concentration is a hallmark of the drug's disposition and is directly linked to its pharmacological and toxicological properties. Studies in dogs have also been conducted to understand the renal handling of Cephaloridine, providing further evidence of its filtration and accumulation within the kidney. The concentration in renal lymph has been found to be significantly lower than in arterial plasma, suggesting complex compartmentalization within the renal system.
Beyond the kidneys, Cephaloridine has been shown to distribute to other tissues, though to a lesser extent. The specific tissue-to-plasma concentration ratios can vary depending on the animal model and the time point of measurement.
Interactive Data Table: Tissue Distribution of Cephaloridine in Preclinical Models
| Animal Model | Tissue | Observation |
| Rabbit | Renal Cortex | Significant accumulation, with concentrations markedly higher than in serum. |
| Dog | Kidney | Primary site of distribution and accumulation. |
| Dog | Renal Lymph | Concentrations are substantially lower than in arterial plasma. |
Protein Binding Characteristics in Preclinical Systems
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic behavior, as only the unbound fraction is available to distribute into tissues and exert a pharmacological effect. For Cephaloridine, preclinical data indicates a relatively low degree of plasma protein binding.
In studies utilizing canine serum, the protein binding of Cephaloridine was determined to be approximately 10%. This low level of binding means that a large fraction of the drug in circulation is free and available for distribution into tissues, including the kidneys. The rate of binding for Cephaloridine has been observed to be more rapid compared to other cephalosporins with higher protein binding percentages.
Interactive Data Table: Plasma Protein Binding of Cephaloridine in Preclinical Systems
| Preclinical System | Protein Binding Percentage |
| Canine Serum | ~10% |
Metabolism and Biotransformation Pathways in Preclinical Systems
A significant characteristic of Cephaloridine monohydrate, as elucidated by preclinical investigations, is its limited metabolic transformation. The compound is predominantly excreted from the body in its parent form.
Identification and Characterization of Metabolites (or lack thereof)
Extensive preclinical studies in various animal models have consistently failed to identify any significant metabolites of Cephaloridine. The majority of the administered dose is recovered in the urine as the unchanged drug. This resistance to metabolic degradation is a key feature of its pharmacokinetic profile and distinguishes it from some other cephalosporins that undergo more extensive biotransformation. The lack of metabolite formation implies that the pharmacological and toxicological effects of Cephaloridine are directly attributable to the parent compound.
Enzymatic Degradation Pathways (e.g., by Cytochromes P450, Esterases)
Consistent with the lack of identified metabolites, preclinical evidence suggests that Cephaloridine is not a significant substrate for major drug-metabolizing enzyme systems. While the potential for interaction with cytochrome P450 (CYP450) enzymes has been considered, studies have not demonstrated that these enzymes play a substantial role in the clearance of Cephaloridine. The focus of research into the adverse effects of high concentrations of Cephaloridine has been on its direct cellular toxicity, such as the induction of oxidative stress and mitochondrial injury, rather than on the formation of reactive metabolites via enzymatic pathways. There is no significant evidence to suggest that esterases or other hydrolytic enzymes are involved in the degradation of Cephaloridine in preclinical systems. The stability of the molecule to metabolic enzymes contributes to its primary route of elimination being renal excretion of the unchanged drug.
Excretion Routes and Elimination Kinetics in Animal Models
The elimination of cephaloridine monohydrate from the body has been studied in various animal models, revealing species-specific differences in its pharmacokinetic profile. The primary route of excretion is consistently identified as renal, although the specific mechanisms and rates of elimination vary.
Studies in rats have confirmed that urinary excretion is a significant pathway for cephaloridine elimination. Research comparing normoglycemic and diabetic rats demonstrated that diabetic animals exhibit enhanced urinary excretion of the compound. Another study in rats indicated that biliary excretion of cephaloridine is poor, further emphasizing the role of the kidneys in its clearance.
In dogs, the mechanism of renal excretion has been identified as exclusively glomerular filtration. This is in contrast to some other cephalosporins which may also undergo tubular secretion.
A summary of key elimination kinetic parameters in different animal models is presented in the table below.
| Animal Model | Elimination Half-life (t½) | Total Body Clearance | Primary Excretion Route |
| Calves | 2.08 ± 0.14 h | 235.8 ± 21.9 ml/kg/h | Not specified |
| Rats | Not specified | Not specified | Renal (Urinary) |
| Dogs | Not specified | Not specified | Renal (Glomerular Filtration) |
Data presented as mean ± standard deviation where available.
Pharmacodynamic Modeling in In Vitro Bacterial Systems and Animal Infection Models
The antimicrobial activity of cephaloridine monohydrate is primarily characterized by its time-dependent bactericidal action and a limited post-antibiotic effect.
Cephaloridine, like other β-lactam antibiotics, exhibits time-dependent bactericidal activity. This means that its efficacy is more closely correlated with the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) for a particular pathogen, rather than the peak concentration achieved. While some initial bactericidal effects of cephalosporins can be concentration-dependent, sustained bacterial killing is best achieved by maintaining concentrations above the MIC for an extended period.
The effectiveness of cephaloridine against specific bacteria can be influenced by microbial factors. In studies with Staphylococcus aureus, it has been shown that penicillinase-producing strains can inactivate cephaloridine, leading to reduced susceptibility. The size of the bacterial inoculum can also impact its apparent activity, with larger inocula being more difficult to inhibit. Furthermore, research on Escherichia coli has indicated that the sensitivity of the bacteria to cephaloridine is dependent on their growth rate, with more rapidly dividing cells being more susceptible.
The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after the antimicrobial agent has been removed. For β-lactam antibiotics, including cephaloridine, the PAE against Gram-negative bacteria is generally considered to be weak or absent. While some studies on other cephalosporins have shown a PAE against Gram-positive organisms like Staphylococcus aureus, specific quantitative data on the duration of the PAE for cephaloridine monohydrate is not extensively documented in the reviewed literature.
Molecular Mechanisms of Antimicrobial Resistance
β-Lactamase-Mediated Resistance Mechanisms
The most prevalent mechanism of resistance to cephaloridine (B1668813) monohydrate is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govnih.gov
β-Lactamases are a diverse group of enzymes, and several types are capable of hydrolyzing cephaloridine. nih.gov Class A, C, and D β-lactamases, which are serine-based enzymes, catalyze this hydrolysis through a two-step process involving the formation of a serine-bound acyl intermediate. nih.govpolyu.edu.hk
Class A β-Lactamases: This class includes the common TEM and SHV enzymes. Some extended-spectrum β-lactamases (ESBLs) within this class, which arise from mutations in the classic TEM and SHV genes, have an expanded substrate profile that can include cephaloridine. nih.gov
Class C β-Lactamases (AmpC): These are primarily cephalosporinases and are chromosomally encoded in many Gram-negative bacteria like Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa. nih.gov Their production can be induced in the presence of β-lactam antibiotics, leading to resistance. nih.gov Overexpression of AmpC β-lactamases is a significant cause of resistance to cephaloridine. mdpi.com
Class D β-Lactamases (OXA): This group of enzymes has a variable hydrolysis spectrum. While some are more effective against penicillins, certain OXA-type enzymes can also hydrolyze cephalosporins. mdpi.com
The table below summarizes the kinetic parameters of a wild-type Class C β-lactamase from Enterobacter cloacae P99 for cephaloridine.
| β-Lactamase | kcat (s⁻¹) | Km (μM) | kcat/Km (μM⁻¹ · s⁻¹) |
| Wild-type S289 | 2,320 ± 130 | 327 ± 9 | 7.1 ± 0.4 |
Data adapted from a study on the kinetic parameters of wild-type and mutant β-lactamases. nih.gov
The efficiency of β-lactamase-mediated hydrolysis is determined by the kinetic parameters of the enzyme, specifically the catalytic rate constant (kcat) and the Michaelis constant (Km). asm.org A high kcat/Km ratio indicates efficient hydrolysis of the substrate. asm.org For instance, the P99 β-lactamase from Enterobacter cloacae exhibits a high turnover rate for cephaloridine. asm.org
β-lactamase inhibitors such as clavulanic acid can protect β-lactam antibiotics from hydrolysis. nih.gov However, Class C cephalosporinases are notably resistant to inhibition by clavulanic acid. nih.gov This intrinsic resistance limits the effectiveness of combining cephaloridine with traditional β-lactamase inhibitors against bacteria producing AmpC enzymes.
Alterations in Penicillin-Binding Proteins (PBPs)
Cephaloridine, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govmcmaster.ca Alterations in these target proteins can significantly reduce the binding affinity of the antibiotic, leading to resistance. nih.gov
Resistance to cephalosporins can arise from mutations in the genes encoding PBPs, particularly in high-molecular-weight PBPs. nih.gov These mutations can lead to amino acid substitutions in or near the active site of the PBP, which in turn reduces the acylation efficiency of the β-lactam antibiotic. nih.gov For example, in Neisseria gonorrhoeae, mutations in PBP2 are a primary mechanism of resistance to extended-spectrum cephalosporins. nih.govresearchgate.net These mutations can lower the affinity of the PBP for the antibiotic and restrict the conformational changes required for acylation. nih.govresearchgate.net
Studies on Streptococcus pneumoniae have shown that alterations in PBP1a, PBP2x, and PBP2b are associated with decreased susceptibility to various β-lactams. nih.gov Specific amino acid substitutions, such as T371→A or S in PBP1a and M339→F in PBP2x, have been linked to higher levels of resistance. nih.gov
In Gram-negative bacteria, the outer membrane acts as a permeability barrier that β-lactam antibiotics must cross to reach their PBP targets in the periplasmic space. nih.gov Resistance can therefore also be mediated by changes in drug transport across this membrane.
Efflux Pumps: These are transport proteins that actively expel antibiotics from the bacterial cell. nih.gov The upregulation of efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can reduce the intracellular concentration of cephaloridine, thereby contributing to resistance. nih.gov
Porin Channel Modifications: Cephalosporins typically diffuse through porin channels in the outer membrane of Gram-negative bacteria. nih.gov A reduction in the number of porin channels or mutations that alter the size and charge of the channel can restrict the entry of cephaloridine, leading to decreased susceptibility. nih.govbiorxiv.org This mechanism often acts in synergy with β-lactamase production, as a slower influx of the antibiotic allows the periplasmic β-lactamases more time to hydrolyze the drug before it reaches its PBP target. nih.gov
Genetic Basis of Resistance Development
The genetic determinants of resistance to cephaloridine can be located on either the bacterial chromosome or on mobile genetic elements like plasmids and transposons. nih.govmdpi.com
Chromosomal Resistance: Mutations in chromosomally encoded genes for PBPs and porins are a key mechanism of intrinsic and acquired resistance. nih.govnih.gov The overexpression of chromosomal AmpC β-lactamases due to mutations in regulatory genes is another important factor. mdpi.com
Plasmid-Mediated Resistance: Plasmids play a crucial role in the horizontal transfer of resistance genes between bacteria. nih.govmdpi.com Genes encoding a wide variety of β-lactamases, including TEM, SHV, and CTX-M types, are frequently carried on plasmids. nih.gov The acquisition of a plasmid carrying a potent β-lactamase gene can rapidly convert a susceptible bacterium into a resistant one. The blaCMY-2 gene, which encodes an AmpC-type β-lactamase, is often found on plasmids and is a common cause of resistance to cephalosporins. nih.gov
The table below lists some of the genes associated with resistance to cephalosporins.
| Gene | Encoded Protein | Resistance Mechanism | Genetic Location |
| blaTEM, blaSHV, blaCTX-M | Class A β-Lactamases | Enzymatic hydrolysis | Plasmids, Chromosome |
| blaCMY | Class C (AmpC) β-Lactamase | Enzymatic hydrolysis | Plasmids, Chromosome |
| blaOXA | Class D β-Lactamase | Enzymatic hydrolysis | Plasmids, Chromosome |
| pbp genes (e.g., pbp1a, pbp2x) | Penicillin-Binding Proteins | Altered drug target | Chromosome |
| omp genes (e.g., ompC, ompF) | Porin proteins | Reduced drug influx | Chromosome |
| acrAB | AcrAB-TolC efflux pump | Active drug efflux | Chromosome |
Plasmid-Mediated Resistance Genes (e.g., ESBLs)
The transfer of antibiotic resistance genes via plasmids is a significant mechanism for the rapid dissemination of resistance among different bacterial species and genera. wikipedia.orgresearchgate.net Plasmids often carry multiple resistance genes, contributing to the spread of multidrug resistance. wikipedia.org In the context of cephaloridine, plasmid-mediated resistance is frequently associated with β-lactamases, particularly extended-spectrum β-lactamases (ESBLs). researchgate.netuspharmacist.com
ESBLs are typically derived from mutations in classic β-lactamase genes, such as TEM and SHV, and are capable of hydrolyzing a broader range of cephalosporins than their parent enzymes. nih.govresearchgate.netnih.gov While ESBLs are primarily known for conferring resistance to third and fourth-generation cephalosporins, their precursors and some variants can effectively hydrolyze first-generation cephalosporins like cephaloridine. researchgate.netasm.org
TEM-type β-lactamases : The TEM-1 enzyme is a plasmid-mediated β-lactamase capable of hydrolyzing penicillins and early-generation cephalosporins, including cephaloridine. researchgate.net Point mutations in the gene encoding TEM-1 can give rise to ESBLs with an expanded substrate profile. nih.gov
SHV-type β-lactamases : The SHV-1 β-lactamase is another common plasmid-mediated enzyme. nih.gov Like TEM-1, it can evolve through mutations to produce ESBL variants, such as SHV-2, which demonstrate the ability to hydrolyze cephalosporins that are typically stable against many β-lactamases. asm.org
The global spread of ESBL genes, such as blaCTX-M, blaSHV, and blaTEM, is often facilitated by epidemic resistance plasmids that can be transferred between various bacterial lineages and host species. nih.gov The presence of these plasmids poses a significant challenge as they are often associated with resistance to multiple antibiotic classes. walshmedicalmedia.com
| Enzyme Family | Precursor Enzyme | Common Mechanism | Activity Against Cephaloridine | Reference |
|---|---|---|---|---|
| TEM | TEM-1 | Plasmid-mediated hydrolysis | Effective hydrolysis | researchgate.net |
| SHV | SHV-1 | Plasmid-mediated hydrolysis | Effective hydrolysis | nih.gov |
| CTX-M | N/A | Plasmid-mediated hydrolysis | Implied, as they hydrolyze broader-spectrum cephalosporins | nih.gov |
Chromosomal Resistance Mechanisms (e.g., AmpC)
Chromosomal mutations provide a stable and heritable mechanism of resistance. A primary example is the production of AmpC β-lactamases, which are cephalosporinases typically encoded on the chromosomes of many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Escherichia coli. nih.govnih.gov
In many bacteria, the ampC gene is inducible, meaning its expression is normally kept at a low level but can be significantly increased in the presence of certain β-lactam antibiotics. nih.govmdpi.com Mutations in regulatory genes, such as ampD, can lead to a state of constitutive overexpression or "derepression," resulting in high-level production of AmpC β-lactamase. biorxiv.orgnih.gov This overexpression confers resistance to a wide range of β-lactams, including most penicillins and first through third-generation cephalosporins. nih.govmdpi.com
AmpC enzymes exhibit high hydrolytic activity against cephaloridine. nih.gov The kinetic properties of both chromosomal and plasmid-derived AmpC enzymes are characterized by a much greater maximum rate of reaction (Vmax) for cephalosporins like cephalothin (B1668815) and cephaloridine compared to ampicillin. nih.gov While less common than ESBLs in some regions, resistance due to AmpC enzymes can be harder to detect and may have a broader spectrum of activity. nih.gov
| Mechanism | Gene | Mode of Action | Effect | Reference |
|---|---|---|---|---|
| Chromosomal β-lactamase | ampC | Inducible or constitutive high-level expression (derepression) due to mutations in regulatory genes (e.g., ampD). | Efficient hydrolysis of cephaloridine and other cephalosporins. | nih.govmdpi.combiorxiv.org |
In Vitro Studies on the Emergence and Evolution of Resistance
In vitro studies are crucial for understanding the processes by which bacteria develop resistance to antibiotics. These experiments often involve exposing bacterial populations to gradually increasing concentrations of a drug to select for resistant mutants. mdpi.commdpi.com This process, known as adaptive laboratory evolution, can reveal the specific genetic mutations and evolutionary pathways that lead to resistance. mdpi.com
Early in vitro research on cephaloridine focused on its spectrum of activity and the prevalence of resistant clinical isolates. For instance, a comparative study evaluated the activity of several cephalosporins against 168 clinical isolates that were selected based on their resistance to cephaloridine (≥20 µg/ml). nih.govnih.gov The study found that other cephalosporins, such as cefamandole (B1668816) and cefazolin, were more effective against these cephaloridine-resistant gram-negative bacilli, demonstrating the evolution of resistance profiles where susceptibility to different members of the same antibiotic class varies. nih.govnih.gov
The evolution of resistance is a stochastic process, where random mutations arise and are then selected for under the pressure of antibiotic therapy. mdpi.com In vitro experiments can quantify the frequency of spontaneous mutant selection by plating a large number of bacterial cells (e.g., 10⁸–10¹¹ CFU) on agar (B569324) containing various concentrations of the antibiotic. mdpi.com Colonies that grow are then tested to confirm their resistance, providing insight into how readily single-step mutations conferring resistance to a drug like cephaloridine can occur. mdpi.com
Furthermore, in vitro studies have shown that exposure to one type of antibiotic can select for cross-resistance to others. For example, the use of weak acids like salicylate (B1505791) has been shown to induce phenotypic resistance to cephalosporins in E. coli by altering the expression of outer membrane proteins or efflux pumps. researchgate.net Such studies highlight the complex interplay of different environmental pressures on the evolution of antibiotic resistance.
Structure Activity Relationship Sar and Analogue Studies
Impact of Structural Modifications on Antimicrobial Potency and Spectrum
The substituents at the C-3 and C-7 positions of the cephem nucleus are primary determinants of the antibacterial spectrum, potency, and stability against β-lactamases.
The substituent at the C-3 position of the cephem nucleus significantly influences the pharmacokinetic properties and stability of cephalosporins. In cephaloridine (B1668813), the C-3 position is characterized by a pyridinium-1-ylmethyl group. This positively charged quaternary ammonium group contributes to the zwitterionic nature of the molecule at physiological pH. wikipedia.org
The nature of the C-3 substituent can affect the reactivity of the β-lactam ring. Studies on various cephalosporins have shown a relationship between the opening of the β-lactam ring and the polarity of the C3-C4 double bond, which is influenced by the C-3 substituent. nih.gov The pyridinium (B92312) ring in cephaloridine serves as a good leaving group, a property that can facilitate the opening of the β-lactam ring upon acylation of a bacterial transpeptidase, leading to cell death. However, this feature can also contribute to instability.
Alterations to the C-3 position have been a common strategy in the development of subsequent generations of cephalosporins to enhance stability and expand the spectrum of activity. For instance, the replacement of the pyridinium group with more stable moieties has been explored in other cephalosporins to improve their resistance to metabolic degradation. nih.gov
Table 1: Comparison of C-3 Substituents in Different Cephalosporins and Their General Impact
| Cephalosporin (B10832234) | C-3 Substituent | General Impact of the Substituent |
| Cephaloridine | Pyridinium-1-ylmethyl | Good leaving group, contributes to zwitterionic character. |
| Cephalothin (B1668815) | Acetoxymethyl | Susceptible to esterase metabolism, leading to a less active metabolite. |
| Cefazolin | 5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl | Enhanced metabolic stability and prolonged half-life. |
| Ceftazidime (B193861) | Pyridinium | Contributes to antipseudomonal activity. |
| Cefepime | N-methylpyrrolidinium | Enhances penetration through the outer membrane of Gram-negative bacteria. nih.gov |
The acylamino side chain at the C-7 position of the cephem nucleus is a critical determinant of the antimicrobial spectrum and potency of cephalosporins. nih.gov In cephaloridine, this position is occupied by a 2-thienylacetamido group. This side chain confers activity against a range of Gram-positive and some Gram-negative bacteria. nih.gov
The nature of the C-7 side chain influences the affinity of the cephalosporin for penicillin-binding proteins (PBPs), the target enzymes for β-lactam antibiotics. mcmaster.ca It also plays a crucial role in the resistance of the antibiotic to hydrolysis by β-lactamases produced by resistant bacteria. While the 2-thienylacetamido side chain of cephaloridine provides good antibacterial activity, it is susceptible to certain β-lactamases. nih.gov
Subsequent generations of cephalosporins have incorporated more complex C-7 side chains to enhance stability against β-lactamases and broaden the spectrum of activity, particularly against Gram-negative organisms. mdpi.com For example, the introduction of an aminothiazole ring and a methoxyimino group in the C-7 side chain of third-generation cephalosporins significantly improves their resistance to many β-lactamases. mdpi.com
Table 2: In Vitro Activity of Cephaloridine Compared to Other Cephalosporins with Different C-7 Side Chains against Selected Bacteria
| Antibiotic | C-7 Side Chain | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
| Cephaloridine | 2-Thienylacetamido | 0.25 - 1 | 4 - 16 |
| Cefamandole (B1668816) | D-Mandelamido | 0.25 - 0.5 | 0.5 - 2 |
| Cefuroxime | (Z)-2-(2-furyl)-2-(methoxyimino)acetamido | 0.5 - 2 | 2 - 8 |
MIC (Minimum Inhibitory Concentration) values are approximate and can vary between studies and strains. nih.govnih.gov
Rational Design and Synthesis of Cephaloridine Monohydrate Analogues
The development of new cephalosporin derivatives with improved properties often involves a rational design approach, leveraging computational tools and a deep understanding of SAR.
Computational chemistry and molecular modeling have become invaluable tools in the rational design of novel antibiotics. These approaches allow for the prediction of interactions between potential drug candidates and their biological targets, such as PBPs and β-lactamases. nih.gov
For the design of cephaloridine analogues, molecular docking simulations could be employed to predict the binding affinity of novel derivatives to the active sites of various bacterial PBPs. By modeling modifications to the C-3 and C-7 side chains, it is possible to identify substituents that may enhance binding and, consequently, antibacterial potency. nih.gov
Furthermore, computational methods can be used to predict the susceptibility of new analogues to hydrolysis by different classes of β-lactamases. By understanding the molecular interactions between the cephalosporin and the active site of the enzyme, it is possible to design modifications that sterically hinder or electronically disfavor the hydrolytic mechanism. nih.gov
The synthesis of novel cephaloridine analogues typically starts from the 7-aminocephalosporanic acid (7-ACA) nucleus. Modifications at the C-7 position are achieved by acylation with different acid chlorides, while modifications at the C-3 position often involve nucleophilic substitution reactions. minia.edu.eg
Once synthesized, these new derivatives undergo rigorous in vitro biological evaluation to determine their antimicrobial activity against a panel of clinically relevant bacteria. This is often done by determining the minimum inhibitory concentration (MIC) using broth or agar (B569324) dilution methods. nih.gov
For instance, a study evaluating new cephalosporin derivatives with cyclic disulfide moieties compared their activity to existing cephalosporins. biorxiv.org While not direct analogues of cephaloridine, such studies provide valuable insights into how different side chains affect the antimicrobial spectrum and potency.
Table 3: Example of In Vitro Evaluation Data for a Hypothetical Cephaloridine Analogue
| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Cephaloridine | - | 0.5 | 8 | >64 |
| Analogue X | Modified C-7 side chain | 0.25 | 4 | 32 |
| Analogue Y | Modified C-3 side chain | 0.5 | 16 | >64 |
This table is illustrative and based on general principles of cephalosporin SAR.
Stereochemical Influences on Biological Activity
The biological activity of cephaloridine and other β-lactam antibiotics is highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms is crucial for the molecule to bind effectively to the active site of bacterial PBPs. pioneerpublisher.com
The natural configuration of the bicyclic cephem nucleus in cephaloridine is (6R,7R). drugfuture.com This specific stereochemistry is essential for its antibacterial activity. Any deviation from this configuration leads to a significant loss of potency. unc.edu The cis-stereochemistry of the hydrogen atoms at C-6 and C-7 is a critical feature for the biological activity of most cephalosporins.
The chiral center in the C-7 acylamino side chain can also influence biological activity. While the 2-thienylacetamido side chain of cephaloridine does not have a chiral center, many other cephalosporins do. For these compounds, one enantiomer is often significantly more active than the other, highlighting the stereospecificity of the interaction with the target enzymes. pioneerpublisher.com The vast majority of biological molecules, including the enzymes that are the targets of antibiotics, are chiral. This inherent chirality of the biological targets dictates the stereochemical requirements for effective drug binding and activity. libretexts.org
Pro-drug Strategies for Enhanced Delivery or Stability (preclinical chemical modification focus)
General pro-drug strategies for cephalosporins often involve the esterification of the C-4 carboxylic acid to enhance lipophilicity and passive diffusion across the gastrointestinal tract. Common examples in other cephalosporins include pivoxil, axetil, and proxetil esters, which are designed to be cleaved by intestinal esterases to release the active parent drug. However, specific preclinical data on the synthesis and efficacy of such ester pro-drugs of cephaloridine are not detailed in the available literature.
Another advanced pro-drug approach for cephalosporins involves creating conjugates that are activated by bacterial enzymes, such as β-lactamases, to release a therapeutic agent. This strategy is primarily aimed at overcoming antibiotic resistance. Again, while this is a known strategy within the cephalosporin class, its specific application to cephaloridine in a preclinical context, with supporting data on chemical modifications and resulting stability or delivery enhancements, is not documented in the provided search results.
Due to the absence of specific research findings on preclinical pro-drug modifications of cephaloridine monohydrate, a data table summarizing such strategies cannot be constructed. Further research in this specific area is needed to identify and characterize potential pro-drug candidates of cephaloridine.
Advanced Analytical Methodologies for Cephaloridine Monohydrate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from its impurities, degradation products, and matrix components. For Cephaloridine (B1668813) monohydrate, various chromatographic techniques are indispensable for both quantitative analysis and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantitative determination of cephalosporins in bulk drug substances and pharmaceutical formulations. japer.innih.govnih.govsysrevpharm.org The development of a robust and reliable HPLC method for Cephaloridine monohydrate involves the systematic optimization of several key chromatographic parameters to achieve adequate separation and peak shape. nih.gov
Method development typically begins with the selection of a suitable stationary phase, with reversed-phase columns, such as a C18 or C8, being the most common choice for separating polar compounds like cephalosporins. sysrevpharm.org The mobile phase composition, a critical factor, is optimized to achieve the desired retention time and resolution. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. japer.insysrevpharm.org The pH of the buffer is carefully controlled to ensure the consistent ionization state of the analyte and optimal peak symmetry. nih.gov Detection is usually performed using a UV-Vis detector, with the wavelength selected based on the maximum absorbance of Cephaloridine monohydrate. japer.insysrevpharm.org
Once the optimal conditions are established, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govajol.info Validation encompasses several performance characteristics:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. ajol.info
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ajol.info
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. sysrevpharm.org
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Demonstrates a direct relationship between concentration and detector response. sysrevpharm.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the agreement between the experimental and theoretical concentrations. ajol.info |
| Precision (% RSD) | ≤ 2.0% | Indicates the method's reproducibility under the same operating conditions over a short interval (repeatability) and on different days (intermediate precision). ajol.info |
| Specificity | Peak purity index > 0.99; No interference at the retention time of the analyte | Ensures the signal measured is only from the compound of interest. nih.gov |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 | Defines the lower limits of the method's measurement capability. sysrevpharm.org |
| Robustness | % RSD ≤ 2.0% for varied conditions (e.g., pH ±0.2, flow rate ±10%) | Assesses the method's reliability with minor changes in parameters like mobile phase pH, flow rate, and column temperature. nih.gov |
For applications requiring higher sensitivity and selectivity, such as therapeutic drug monitoring in biological matrices like plasma or cerebrospinal fluid, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.govajmb.org This technique couples the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
The LC-MS/MS method for Cephaloridine monohydrate provides significantly lower limits of quantification compared to HPLC-UV, making it ideal for pharmacokinetic studies. researchgate.net The use of an Ultra IBD (ionically bonded) column can offer versatility, allowing for retention in both reversed-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) modes. thamesrestek.co.uk Operating in HILIC mode with higher organic solvent content in the mobile phase can enhance ionization efficiency and, consequently, sensitivity in the mass spectrometer. thamesrestek.co.uk
Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions from the analyte, which are then fragmented and detected by a tandem mass spectrometer (MS/MS). researchgate.net This process provides a high degree of certainty in the identification and quantification of the compound, even in complex biological samples. nih.gov
Gas Chromatography (GC) is a critical technique for ensuring the purity of Cephaloridine monohydrate by detecting and quantifying residual organic volatile impurities. ispub.com These residual solvents are traces of chemicals used during the synthesis and purification process and must be controlled within strict limits defined by pharmacopeias due to their potential toxicity. rsc.orgchemistryworld.com
The standard method for this analysis is Headspace Gas Chromatography (HS-GC), as outlined in the United States Pharmacopeia (USP) General Chapter <467>. chemistryworld.comthermofisher.cn In this technique, a sample of the drug substance is dissolved in a suitable solvent in a sealed vial and heated. The volatile solvents partition into the headspace (the gas phase above the sample), which is then injected into the GC system. thermofisher.cn This approach prevents non-volatile sample components from contaminating the GC column. A flame ionization detector (FID) is typically used for quantification. ispub.com The method is validated to ensure it can accurately detect and quantify all potential solvents used in the manufacturing process. nih.gov
| Solvent | ICH Class | Typical Concentration Limit (ppm) |
|---|---|---|
| Methylene Chloride | Class 2 | 600 |
| Toluene | Class 2 | 890 |
| Methanol | Class 2 | 3000 |
| Acetone | Class 3 | 5000 |
| Ethanol | Class 3 | 5000 |
| Ethyl Acetate | Class 3 | 5000 |
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic techniques are powerful, non-invasive methods used to elucidate the molecular structure and confirm the identity of pharmaceutical compounds. mdpi.comneuroaid.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural characterization of organic molecules, including Cephaloridine monohydrate. mdpi.comneuroaid.com It provides detailed information about the carbon-hydrogen framework of the molecule. neuroaid.com Proton (¹H) NMR spectroscopy can be used to identify the different types of protons in the molecule and their connectivity, confirming the presence of key structural features such as the β-lactam ring, the dihydrothiazine ring, and the pyridinium (B92312) and thiophene (B33073) side chains. nih.govnih.gov
High-field ¹H NMR analysis provides data on the chemical environment of each proton, which is crucial for confirming the identity and purity of the compound. nih.gov While often used for qualitative structural confirmation, NMR can also be applied for quantitative purposes (qNMR) with appropriate standards.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique used for the identification of pharmaceutical substances. mdpi.comd-nb.info The method is based on the absorption of infrared radiation by the molecule, which causes vibrations of its functional groups at specific frequencies. d-nb.info The resulting FTIR spectrum serves as a unique molecular "fingerprint" for Cephaloridine monohydrate. gssrr.org
For routine quality control, the FTIR spectrum of a test sample is compared against that of a reference standard. The presence of characteristic absorption bands corresponding to the functional groups in Cephaloridine monohydrate confirms its identity. researchgate.net Key vibrational bands include those for the O-H stretch (from the water of hydration and carboxylic acid), N-H stretch, C=O stretch (of the β-lactam and amide), and C=C/C=N stretches (of the aromatic rings). nih.gov The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. mdpi.com
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3500 - 3200 | O-H / N-H | Stretching (from water, carboxylic acid, amide) nih.gov |
| ~1760 | C=O (β-lactam) | Stretching nih.gov |
| ~1680 | C=O (Amide) | Stretching nih.gov |
| 1600 - 1450 | C=C / C=N | Aromatic Ring Stretching |
| 1400 - 1200 | C-O / C-N | Stretching |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry represents a versatile and widely accessible technique for the quantitative analysis of Cephaloridine monohydrate. This method is predicated on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to its specific chemical structure, which includes chromophoric groups. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law.
Various approaches have been developed for the spectrophotometric determination of cephalosporins, including Cephaloridine. Direct UV spectrophotometry involves measuring the absorbance of a solution of Cephaloridine monohydrate in a suitable solvent at its wavelength of maximum absorbance (λmax). For many cephalosporins, the λmax is typically observed in the range of 250-280 nm. For instance, a method for the determination of cephradine, a structurally similar cephalosporin (B10832234), utilized a λmax of 254 nm in water. csbsju.edu Another study on ceftazidime (B193861) in 0.1N HCl reported a λmax of 261 nm. nih.govnih.gov
Derivative spectrophotometry, including first and second-derivative techniques, can be employed to enhance the resolution of overlapping spectral bands, thereby allowing for the simultaneous determination of Cephaloridine in the presence of other interfering substances or in multi-component mixtures. africaresearchconnects.com A zero-crossing technique in derivative spectrophotometry has been successfully used for the quantitation of mixtures of cephaloridine and cephalothin (B1668815), which have closely overlapping spectral bands. africaresearchconnects.com This method demonstrated good linearity, with Beer's Law being followed up to 28 and 36 µg/mL for cephaloridine in the first- and second-derivative modes, respectively. africaresearchconnects.com
Indirect spectrophotometric methods have also been developed. These often involve a chemical reaction to produce a colored product (a chromophore) that can be measured in the visible region of the spectrum. One such method for cephaloridine involves the use of ninhydrin (B49086) in a sulfuric acid medium, which has been successfully applied to the analysis of pharmaceutical injections. mdpi.comcdc.gov Another approach for cephalosporins involves the formation of an indophenol (B113434) dye. nih.gov
The choice of solvent is critical in UV-Vis spectrophotometry as it can influence the λmax and the molar absorptivity of the compound. Common solvents for cephalosporins include water, dilute hydrochloric acid, and phosphate buffers. csbsju.edunih.govnih.gov
| Parameter | Cephaloridine (in mixture with Cephalothin) | Reference |
| Technique | First- and Second-Derivative Spectrophotometry | africaresearchconnects.com |
| Linearity (First-Derivative) | Up to 28 µg/mL | africaresearchconnects.com |
| Linearity (Second-Derivative) | Up to 36 µg/mL | africaresearchconnects.com |
| Detection Limit (First-Derivative) | 0.13 µg/mL | africaresearchconnects.com |
| Detection Limit (Second-Derivative) | 0.25 µg/mL | africaresearchconnects.com |
Capillary Electrophoresis (CE) for Purity Analysis and Separation
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the purity analysis and separation of cephalosporins, including Cephaloridine monohydrate. nih.gov CE offers several advantages over traditional chromatographic methods, such as high separation efficiency, short analysis times, and low consumption of reagents and samples. iosrjournals.org The separation in CE is based on the differential migration of charged species in an electrolyte solution under the influence of an electric field. iosrjournals.org
Several modes of CE can be applied to the analysis of Cephaloridine monohydrate. Capillary Zone Electrophoresis (CZE) is the most common mode and separates analytes based on their charge-to-size ratio. iosrjournals.orgresearchgate.net This technique is well-suited for the analysis of ionizable compounds like cephalosporins. researchgate.net For instance, a CZE method was developed for the simultaneous separation of seven cephalosporins in less than 10 minutes using a phosphate buffer at pH 7.0. researchgate.net Another CZE method successfully separated eight cephalosporins in under 11 minutes using a sodium tetraborate (B1243019) buffer at pH 9.0. researchgate.net
Micellar Electrokinetic Chromatography (MEKC) is another CE technique that can be used for the separation of both charged and neutral compounds. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudostationary phase. This allows for the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer. researchgate.net
The performance of CE separations is influenced by several factors, including the pH and concentration of the buffer, the applied voltage, and the temperature of the capillary. nih.govresearchgate.net Optimization of these parameters is crucial for achieving the desired resolution and analysis time. For example, a study on the CZE of ten cephalosporins found that the best separation was achieved with a 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate buffer at pH 7.0, with an applied voltage of +25 kV and a temperature of 25 °C. researchgate.net
CE is a valuable tool for assessing the purity of Cephaloridine monohydrate by separating it from its related substances and degradation products. iosrjournals.org The high resolving power of CE allows for the detection and quantification of impurities at low levels, which is essential for ensuring the quality and safety of the drug substance.
| CE Method | Analytes | Buffer | Separation Time | Reference |
| Capillary Zone Electrophoresis (CZE) | 10 Cephalosporins | 25 mM Phosphate Buffer (pH 7.0) | < 10 minutes (for 7 cephalosporins) | researchgate.net |
| Capillary Zone Electrophoresis (CZE) | 8 Cephalosporins | 50 mM Sodium Tetraborate (pH 9.0) | < 11 minutes | researchgate.net |
Bioanalytical Method Development for Non-human Biological Matrices (e.g., animal tissues, environmental samples)
The development of robust bioanalytical methods is crucial for determining the concentration of Cephaloridine monohydrate in non-human biological matrices. Such methods are essential for pharmacokinetic studies in animals and for monitoring the presence of the compound in the environment. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the predominant technique for these applications due to its high sensitivity and selectivity.
For the analysis of Cephaloridine in animal tissues, a key step is the efficient extraction of the analyte from the complex biological matrix. A published method for the determination of cephaloridine in serum and kidney cortex of rabbits utilized HPLC. mdpi.com While the specific extraction details were not provided in the abstract, typical sample preparation for tissue analysis involves homogenization followed by protein precipitation and/or solid-phase extraction (SPE) to remove interfering endogenous substances.
In the context of environmental samples, such as water and soil, the concentration of Cephaloridine is expected to be very low. Therefore, a pre-concentration step is often necessary to achieve the required sensitivity. Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of cephalosporins from aqueous samples. The choice of the SPE sorbent and the elution solvent is critical for achieving high recovery rates. For instance, a method for the determination of five cephalosporins in water samples utilized OASIS HLB cartridges and was able to pre-concentrate up to 500 mL of water with good recoveries.
The chromatographic separation is typically performed on a reversed-phase HPLC column, such as a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. africaresearchconnects.com Detection can be achieved using a UV detector, but for complex matrices and low concentrations, a mass spectrometer (MS) is often preferred for its superior selectivity and sensitivity. LC-MS/MS methods provide high specificity by monitoring specific precursor-to-product ion transitions for the analyte.
Method validation is a critical aspect of bioanalytical method development and should be performed according to established guidelines. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the matrix. researchgate.net
| Matrix | Analytical Technique | Sample Preparation | Key Findings | Reference |
| Rabbit Serum and Kidney Cortex | HPLC | Not specified in abstract | Successful determination of cephaloridine in biological tissues. | mdpi.com |
| Water Samples | HPLC-UV | Solid-Phase Extraction (SPE) with OASIS HLB cartridges | Method detection limits of 26 to 59 ng/L for five cephalosporins. | |
| Animal-derived Food | LC-MS/MS | Liquid-Liquid Extraction (LLE) or SPE | Multiresidue methods for various antibiotic classes. | nih.gov |
| Soil and Plant Samples | HPLC-MS/MS | Solid-Liquid Extraction (SLE) followed by SPE | Optimized extraction procedure for selected antimicrobials. | iosrjournals.org |
Purity Assessment and Stability-Indicating Analytical Methods
The assessment of purity and the development of stability-indicating analytical methods are fundamental requirements for ensuring the quality, safety, and efficacy of Cephaloridine monohydrate. A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate the intact API from its degradation products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing stability-indicating methods for cephalosporins. These methods typically employ reversed-phase chromatography with UV detection. The development of such a method involves subjecting the drug substance to forced degradation (stress testing) under various conditions, including acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis. This process helps to generate the potential degradation products and ensures that the analytical method can effectively separate them from the parent drug.
For example, a stability-indicating HPLC method for cefdinir, another cephalosporin, involved degradation studies under acidic, basic, oxidative, and photolytic conditions. The separation of the drug from its degradation products was achieved on a C18 column. Similarly, a study on cefaclor (B193732) identified 17 degradation products formed under elevated temperature and humidity, which were isolated and characterized using preparative HPLC and spectroscopic methods.
The characterization of degradation products is a critical aspect of stability studies. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap, is a powerful tool for the identification and structural elucidation of these impurities. For instance, LC-MS/TOF was used to identify and characterize the hydrolytic degradation products of cefditoren (B193786) pivoxil.
Capillary electrophoresis (CE) also serves as a valuable technique for purity assessment, offering an orthogonal separation mechanism to HPLC, which can be beneficial for confirming the purity profile of Cephaloridine monohydrate. iosrjournals.org
The validation of a stability-indicating method must demonstrate its specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
| Compound | Stress Conditions | Analytical Method | Key Findings | Reference |
| Cefdinir | Acidic, basic, oxidative, photolytic hydrolysis | HPLC | Method demonstrated stability-indicating power by separating degradation products. | |
| Cefaclor | Elevated temperature and humidity | Preparative HPLC, Spectroscopic methods | 17 degradation products were isolated and characterized. | |
| Cefditoren Pivoxil | Acidic, alkaline, neutral hydrolysis | HPLC, LC-MS/TOF | Degradation products were characterized, and degradation pathways were proposed. | |
| Cefpodoxime proxetil, Cefixime trihydrate, Cefepime hydrochloride | Acid and alkali degradation | Spectrofluorometry | Stability-indicating method developed based on the fluorescence of degradation products. |
Formulation and Stability Research Pre Clinical
Degradation Pathways and Kinetics of Cephaloridine (B1668813) Monohydrate
The stability of Cephaloridine monohydrate is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to cleavage through various mechanisms. The kinetics of these degradation reactions are crucial for predicting the compound's shelf life under different environmental conditions.
Hydrolysis is a primary degradation pathway for cephalosporins, including cephaloridine. The reaction predominantly involves the cleavage of the four-membered β-lactam ring, rendering the antibiotic inactive. The rate of this degradation is significantly influenced by pH.
Acidic, Neutral, and Alkaline Degradation: The hydrolysis of cephaloridine occurs across a wide pH range.
In acidic conditions , the degradation is characterized by a specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. Studies have shown that the β-lactam hydrolysis of cephaloridine exhibits a half-life of approximately 25 hours at a pH of 1.0 and a temperature of 35°C nih.gov.
In neutral solutions , degradation can proceed through a direct attack by water molecules on the β-lactam ring or via intramolecular catalysis by the side-chain amide group nih.gov.
Under alkaline conditions , the degradation is catalyzed by hydroxide ions. The reactivity of cephalosporins in alkaline solutions is significantly influenced by the substituents at the C-3 position of the cephem nucleus nih.gov.
The general mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to ring opening and loss of antibacterial activity.
Cephaloridine has been shown to be susceptible to oxidative degradation, a process that can compromise its chemical integrity. The primary mechanism involves the generation of reactive oxygen species (ROS), which leads to lipid peroxidation.
Mechanism of Oxidation: Research indicates that cephaloridine can undergo a cyclic reduction-oxidation process. This involves the transfer of an electron from reduced cephaloridine to oxygen, resulting in the formation of ROS such as the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH) nih.govscielo.br.
Lipid Peroxidation: These generated ROS can react with membrane lipids, initiating a chain reaction known as lipid peroxidation nih.gov. This process leads to the formation of degradation products, including malondialdehyde (MDA) and conjugated dienes nih.gov. Studies have demonstrated that cephaloridine increases the in vitro peroxidation of lipids in a concentration- and time-dependent manner nih.gov. The depletion of reduced glutathione (GSH) and an increase in oxidized glutathione (GSSG) are also observed, indicating a state of oxidative stress induced by the compound nih.gov.
The exposure of pharmaceutical compounds to light can induce photochemical reactions, leading to degradation. While specific photodegradation pathways for cephaloridine monohydrate are not extensively detailed in the available literature, studies on other cephalosporins provide insight into potential mechanisms. For instance, some cephalosporins have been found to be stable under photolytic stress conditions, while others degrade researchgate.netscispace.com. Generally, direct photolysis can occur when the drug molecule absorbs photons, leading to an excited state and subsequent bond cleavage nih.gov. The degradation of other antibiotics under UV irradiation has been shown to involve processes like hydroxylation, demethylation, and decarboxylation, often following pseudo-first-order kinetics. However, without specific studies on cephaloridine, its precise photodegradation pathway and byproducts remain to be elucidated.
Stabilization Strategies and Excipient Compatibility Studies
To counteract the degradation processes, various stabilization strategies are explored during formulation development. These include optimizing environmental conditions and selecting compatible excipients that protect the drug substance.
The stability of cephaloridine in solution is highly dependent on pH, temperature, and light exposure.
pH: As established in hydrolytic degradation studies, pH is a critical factor. The rate of degradation is generally lowest in the slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions significantly accelerate the hydrolysis of the β-lactam ring nih.gov.
Temperature: Temperature has a significant impact on the rate of chemical degradation, with higher temperatures accelerating reaction rates. The stability of cephaloridine solutions is therefore greatly enhanced by refrigeration or freezing. Studies on frozen solutions of cephaloridine have confirmed its stability when stored in a frozen state scielo.br.
Light: Although detailed kinetic studies are limited, protection from light is a general recommendation for maintaining the stability of cephalosporins to prevent potential photodegradation.
Table 1: Factors Influencing Cephaloridine Monohydrate Stability
| Factor | Observation | Implication for Formulation |
|---|---|---|
| pH | Degradation is catalyzed by both H⁺ and OH⁻ ions. Minimum degradation occurs in the slightly acidic to neutral range. | Formulation pH should be buffered to a range that ensures maximum stability. |
| Temperature | Degradation rate increases with temperature. Stability is significantly improved at refrigerated (2-8°C) and frozen temperatures. | Liquid formulations should be stored under refrigerated or frozen conditions. |
| Light | Exposure to light may induce degradation, a common characteristic for cephalosporins. | The final product should be packaged in light-resistant containers (e.g., amber vials). |
The choice of excipients is paramount in creating a stable formulation. Buffering agents are used to maintain an optimal pH, while antioxidants can mitigate oxidative degradation.
Buffering Agents: While essential for pH control, some buffer species can act as catalysts for degradation. For example, studies on other cephalosporins have shown that citrate and phosphate (B84403) buffers can enhance degradation through general acid and base catalysis nih.gov. Therefore, the selection of a buffering agent requires careful compatibility studies to ensure it does not accelerate drug degradation.
Antioxidants: Given cephaloridine's susceptibility to oxidative degradation via ROS, the inclusion of antioxidants in a formulation can be an effective stabilization strategy. Antioxidants function by scavenging free radicals. Research has shown that hydroxyl radical scavengers (like mannitol) and other antioxidants can inhibit cephaloridine-induced lipid peroxidation nih.gov. Vitamin E has also been shown to have a protective effect against cephalosporin-induced lipid peroxidation scielo.br.
Excipient Compatibility for Lyophilized Formulations: For solid dosage forms, particularly those prepared by freeze-drying (lyophilization), the choice of excipients like bulking agents and cryoprotectants is critical. While specific compatibility data for cephaloridine with a wide range of excipients is scarce, patent literature for cephalosporin (B10832234) derivatives suggests certain stabilizers enhance stability in freeze-dried formulations.
Bulking Agents/Stabilizers: Mannitol, a common bulking agent, is often used in lyophilized products to provide an elegant cake structure researchgate.netpharmtech.com. A patent for stabilized freeze-dried cephalosporin formulations specifically identifies mannitol, trehalose, and polyvinylpyrrolidone (PVP) as preferred stabilizers.
Cryoprotectants: Sugars such as sucrose and trehalose are frequently used as cryoprotectants and lyoprotectants researchgate.netnih.govnih.gov. They form a glassy matrix during freeze-drying, which immobilizes the drug molecule, reduces its mobility, and protects it from the stresses of freezing and drying mdpi.com.
An article focusing solely on the pre-clinical formulation and stability research of "Cephaloridine monohydrate" in novel drug delivery systems cannot be generated at this time. Extensive searches for specific data on the encapsulation efficiency, in vitro release kinetics, and in vitro biocompatibility of Cephaloridine monohydrate within microemulsions or nanoparticles have not yielded the detailed, quantitative findings necessary to construct an informative and scientifically accurate article as per the requested outline.
The publicly available research literature does not appear to contain specific studies detailing the pre-formulation of Cephaloridine monohydrate into such novel delivery systems. While general methodologies for creating and evaluating drug-loaded nanoparticles and microemulsions are well-documented, and research exists for other cephalosporin antibiotics, this information is not specific to Cephaloridine monohydrate and therefore cannot be used to fulfill the strict requirements of the request.
Consequently, without specific data on encapsulation percentages, release profiles, or biocompatibility assays involving non-human cell lines for Cephaloridine monohydrate, it is not possible to provide the detailed research findings and data tables required for the sections on "Pre-Formulation Studies for Novel Delivery Systems," "Encapsulation Efficiency and Release Kinetics (in vitro)," and "Biocompatibility of Delivery Systems (in vitro, non-human cell lines)."
Environmental Fate and Degradation Studies
Persistence and Transformation in Aquatic Environments
The fate of Cephaloridine (B1668813) monohydrate in aquatic environments is governed by several abiotic and biotic processes, including photolytic degradation and biodegradation by microorganisms. These processes determine the persistence and potential impact of the compound in surface waters.
Photolytic Degradation in Water
Photodegradation is a significant pathway for the elimination of many cephalosporin (B10832234) antibiotics in surface waters. semanticscholar.orgnih.govunito.it The process can occur through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, which involves reactions with photochemically produced reactive species like hydroxyl radicals or triplet states of chromophoric dissolved organic matter (CDOM). unito.it
Table 1: Photodegradation Half-lives of Selected Cephalosporins in Water
| Cephalosporin | Half-life (in darkness) | Half-life (simulated sunlight) | Primary Photodegradation Pathway |
| Cefradine | 2.7 days | 2.2 days | Abiotic Hydrolysis |
| Cefuroxime | 3.5 days | 2.8 days | Abiotic Hydrolysis |
| Ceftriaxone | 18.7 days | 4.1 days | Direct Photolysis |
| Cefepime | 2.8 days | 2.3 days | Abiotic Hydrolysis |
Source: Adapted from studies on cephalosporin degradation in lake surface water. nih.gov
Biodegradation by Environmental Microorganisms
Biodegradation is another critical process that contributes to the removal of cephalosporins from the environment, particularly in sediments. nih.gov While abiotic processes like hydrolysis and photolysis may dominate in the water column, microbial activity is the primary driver of degradation in sediment environments. nih.gov Studies have shown that the elimination rates of some cephalosporins are significantly higher in oxic sediments compared to anoxic sediments, indicating the important role of aerobic microorganisms. nih.gov
Various environmental microorganisms, including bacteria and fungi, have been identified as capable of degrading cephalosporin antibiotics. For example, bacterial species such as Pseudomonas putida and Pseudomonas fluorescens, as well as fungi, have been reported as remediation agents for cephalosporin derivatives. nih.gov The degradation process often involves the cleavage of the β-lactam ring, which is a key structural feature of this class of antibiotics. nih.gov Specific research on the biodegradation of Cephaloridine monohydrate by environmental microorganisms is limited. However, the general findings for the cephalosporin class suggest that microbial degradation is a relevant environmental fate process, especially in sediment and potentially in wastewater treatment plants.
Sorption and Mobility in Soil Systems
When introduced into the terrestrial environment, for instance through the application of manure from treated animals, the fate of Cephaloridine monohydrate is heavily influenced by its interaction with soil particles. Sorption, the process of a chemical binding to soil particles, is a key determinant of its mobility, bioavailability, and degradation. nih.gov
The extent of sorption is quantified by the soil-water partition coefficient (Kd), which describes the ratio of the chemical's concentration in the soil to its concentration in the water phase at equilibrium. chemsafetypro.com A high Kd value indicates strong sorption and low mobility, meaning the compound is likely to be retained in the soil matrix and less likely to leach into groundwater. chemsafetypro.com Sorption of antibiotics to soil is influenced by various factors, including the physicochemical properties of the antibiotic itself, soil pH, organic matter content, and clay content. nih.gov For many antibiotics, sorption occurs predominantly through partitioning into the soil organic matter, making the organic carbon-normalized sorption coefficient (Koc) a useful parameter for comparing the sorption potential of different soils. chemsafetypro.com
Specific experimental data on the Kd or Koc values for Cephaloridine monohydrate could not be found in the reviewed scientific literature. Therefore, its precise mobility in different soil types cannot be definitively stated. However, the general principles of antibiotic sorption suggest that its chemical structure, particularly its polarity and potential for ionic interactions, would govern its behavior in soil systems. nih.gov
Detection and Quantification in Environmental Samples
The detection and quantification of cephalosporin antibiotics, including potentially Cephaloridine monohydrate, in environmental matrices such as water and soil typically require sensitive and specific analytical methods due to their expected low concentrations. The most common and effective methods for this purpose are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govdcu.ied-nb.infocsbsju.edunih.gov
These analytical methods generally involve a sample preparation step to extract and concentrate the analytes from the complex environmental matrix and to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for this purpose, often utilizing cartridges with a sorbent material that can retain the target antibiotics from a large volume of water. d-nb.infonih.gov For soil and sediment samples, an initial solvent extraction is typically required before the SPE clean-up.
Once the sample is prepared, it is injected into the LC-MS/MS system. The liquid chromatography component separates the different compounds in the sample, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification. nih.govdcu.ie While specific validated methods for the routine analysis of Cephaloridine monohydrate in environmental samples were not detailed in the reviewed literature, the established methods for other cephalosporins demonstrate the capability of this technology for such applications.
Table 2: General Parameters for LC-MS/MS Analysis of Cephalosporins
| Parameter | Description |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | A mixture of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) |
Source: Compiled from various studies on the analysis of antibiotics in environmental samples. nih.govdcu.ied-nb.infonih.gov
Impact on Environmental Microbial Communities and Resistome (non-pathogenic)
The release of antibiotics like Cephaloridine monohydrate into the environment can exert selective pressure on native microbial communities, potentially leading to changes in their structure and function, and contributing to the proliferation of antibiotic resistance genes (ARGs). nih.govoup.com The collective of all ARGs in an environment is referred to as the resistome.
Studies on soils with long-term exposure to veterinary antibiotics have shown significant shifts in the microbial community structure. oup.com For example, a decrease in the abundance of Proteobacteria has been observed in antibiotic-treated soils. oup.com The presence of cephalosporins in the environment, particularly from sources like pharmaceutical manufacturing wastewater, has been linked to an increased abundance of cephalosporin-related ARGs in receiving environments like tidal flats. nih.gov The microorganisms in these environments can act as reservoirs for ARGs, which can potentially be transferred between different bacteria. frontiersin.org
While research specifically detailing the impact of Cephaloridine monohydrate on non-pathogenic environmental microbial communities and the environmental resistome is scarce, the broader body of evidence for cephalosporins and other antibiotics indicates a potential for significant ecological impact. The introduction of this antibiotic could alter the natural balance of microbial populations and contribute to the environmental pool of ARGs. nih.govnih.gov
Future Directions in Cephaloridine Monohydrate Research
Unexplored Mechanistic Insights and Target Identification
While the primary mechanism of action for cephalosporins, the inhibition of bacterial cell wall synthesis via penicillin-binding proteins (PBPs), is well-established, there remain unexplored facets of cephaloridine's biological activity. nih.govwikipedia.org Future research will likely focus on elucidating these nuances to uncover new therapeutic possibilities and understand off-target effects.
One area of investigation is the identification of novel protein targets for cephaloridine (B1668813), beyond the classical PBPs. A study on the toxic effects of cephaloridine in rabbit renal proximal tubules has already identified alanine (B10760859) aminotransferase and glutamate (B1630785) dehydrogenase as new targets. nih.gov This finding opens the door to exploring other potential protein interactions that could be responsible for both its therapeutic and adverse effects. A deeper understanding of these interactions could lead to the design of new cephaloridine analogs with improved safety profiles or novel therapeutic applications.
Furthermore, the mechanisms of resistance to cephaloridine are a critical area of ongoing research. wikipedia.org While the production of β-lactamase enzymes and alterations in PBPs are known resistance strategies, a more granular understanding of the specific molecular interactions that govern resistance to cephaloridine is needed. nih.gov Future studies may employ advanced techniques to investigate the subtle structural and functional changes in bacterial proteins that confer resistance. This knowledge is paramount for the development of next-generation cephalosporins that can evade these resistance mechanisms.
Advanced Computational Modeling for Drug Design and Degradation Prediction
The advent of powerful computational tools has revolutionized drug discovery and design. In the context of cephaloridine monohydrate, these in silico methods offer a rapid and cost-effective means to explore novel chemical space and predict molecular behavior. nih.govresearchgate.net
Advanced computational modeling is being used to design novel cephalosporin (B10832234) analogs with enhanced properties. etflin.com Techniques such as molecular docking and pharmacophore modeling allow researchers to virtually screen vast libraries of compounds and identify candidates with high binding affinity for target proteins and favorable pharmacokinetic profiles. nih.govresearchgate.net These computational approaches can guide the synthesis of new cephaloridine derivatives with improved stability, increased potency against resistant strains, or altered spectrum of activity. For instance, in silico studies have been used to design cephalosporin derivatives with inhibitory potential against Haemophilus influenzae. researchgate.netetflin.com
Another promising application of computational modeling is the prediction of cephaloridine's degradation pathways. Understanding how the molecule breaks down under various conditions is crucial for optimizing its formulation and storage. Computational models can simulate the chemical degradation of cephaloridine, identifying potential degradation products and the factors that influence their formation. This information can be invaluable for developing more stable formulations of the drug.
| Computational Technique | Application in Cephaloridine Research | Potential Outcome |
| Molecular Docking | Predicting the binding affinity of novel cephaloridine analogs to penicillin-binding proteins and β-lactamases. nih.govetflin.com | Identification of potent new antibiotic candidates with activity against resistant bacteria. |
| Pharmacophore Modeling | Creating models of the essential structural features required for cephaloridine's biological activity. nih.gov | Guiding the design of new molecules with improved drug-like properties. |
| ADME/Toxicity Prediction | In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity of new cephaloridine derivatives. researchgate.netetflin.com | Early identification of candidates with favorable safety and pharmacokinetic profiles. |
| Degradation Pathway Simulation | Modeling the chemical breakdown of cephaloridine monohydrate under different environmental conditions. | Development of more stable drug formulations with longer shelf lives. |
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of cephaloridine's effects on biological systems, researchers are increasingly turning to systems biology and "omics" technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in response to drug exposure.
Transcriptomic analysis, for example, has been used to study the gene expression profiles in the kidneys of rats treated with cephaloridine, shedding light on the molecular mechanisms of its nephrotoxicity. acs.orgnih.gov Such studies can identify key pathways and regulatory networks that are perturbed by the drug, offering insights into both its therapeutic action and its potential for adverse effects. nih.gov
Proteomics, the large-scale study of proteins, is another powerful tool for investigating the bacterial response to antibiotics like cephaloridine. mdpi.com By analyzing changes in the bacterial proteome upon exposure to cephaloridine, researchers can identify proteins involved in resistance, stress responses, and other adaptive mechanisms. mdpi.com This information can be used to develop strategies to overcome resistance and enhance the efficacy of the antibiotic.
Metabolomics, which focuses on the comprehensive analysis of metabolites in a biological system, can provide a snapshot of the metabolic state of an organism in response to cephaloridine. By identifying changes in metabolic pathways, researchers can gain a deeper understanding of the drug's mechanism of action and its impact on cellular physiology. The integration of these different omics datasets will be crucial for constructing comprehensive models of cephaloridine's biological activity.
| Omics Technology | Application in Cephaloridine Research | Key Findings and Potential Insights |
| Transcriptomics | Analysis of gene expression changes in renal cells following cephaloridine exposure. acs.orgnih.gov | Identification of genes and pathways involved in cephaloridine-induced nephrotoxicity, such as oxidative stress and cell proliferation responses. nih.gov |
| Proteomics | Profiling of protein expression changes in bacteria exposed to cephalosporins. mdpi.com | Elucidation of antibiotic resistance mechanisms and identification of potential new drug targets. |
| Metabolomics | Studying the metabolic alterations in bacteria or host cells in response to cephaloridine. | Understanding the impact of cephaloridine on cellular metabolism and identifying biomarkers of drug efficacy or toxicity. |
Novel Chemical Modifications for Research Probes or Analogues with Unique Properties
The chemical modification of the cephaloridine molecule is a key strategy for developing new research tools and therapeutic agents. By strategically altering its structure, scientists can create analogs with unique properties that can be used to probe biological systems or to overcome the limitations of the parent compound. scispace.comresearchgate.net
One area of interest is the synthesis of cephaloridine-based research probes. rsc.org These are molecules that have been modified to include a reporter group, such as a fluorescent tag or a reactive handle for attachment to a solid support. rsc.orgrsc.org Such probes can be used to visualize the distribution of the drug within cells, to identify its binding partners, or to study its mechanism of action in real-time. The addition of chemical tethers to cephalosporins has been explored to create such functionalized molecules. rsc.orgrsc.org
Furthermore, novel chemical modifications are being explored to create cephaloridine analogs with improved therapeutic properties. scispace.comresearchgate.net This includes modifications to enhance stability against β-lactamase enzymes, to broaden the spectrum of activity to include resistant pathogens, or to reduce off-target toxicity. scispace.comnih.gov For example, the synthesis of new semi-synthetic cephalosporins is an ongoing effort to combat emerging antibiotic resistance. scispace.com The development of spiro-cephalosporin compounds represents a novel approach to creating three-dimensional structures that may have enhanced interactions with their targets. ed.ac.uk These chemical explorations are vital for keeping pace with the evolution of bacterial resistance and for expanding the therapeutic utility of the cephalosporin class of antibiotics.
Q & A
Q. How do formulation variables (e.g., excipients, pH) impact the bioavailability of cephaloridine monohydrate in in vivo models?
- Methodological Answer : Design a factorial experiment testing excipients (e.g., cyclodextrins for solubility enhancement) and pH modifiers (citrate buffer for gastric stability). Use a rodent model with IV/PO dosing to calculate absolute bioavailability. Compare AUC₀–24h values via non-compartmental analysis. Address inter-subject variability with n ≥ 6 per group .
Q. What experimental strategies resolve contradictions in reported MIC values for cephaloridine monohydrate against Staphylococcus aureus?
- Methodological Answer : Discrepancies may arise from inoculum size, broth composition, or hydration state. Re-evaluate using CLSI M07-A11 guidelines: standardize inoculum (5 × 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth. Test both monohydrate and anhydrous forms to isolate hydration effects. Include quality-control strains (e.g., ATCC 29213) .
Q. How can computational modeling predict cephaloridine monohydrate’s binding affinity to penicillin-binding proteins (PBPs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using PBP2a (PDB ID: 1MWU) as a target. Parameterize force fields for β-lactam ring interactions. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd). Compare with ceftaroline as a positive control .
Data Contradiction Analysis
Q. Why do solubility values for cephaloridine monohydrate vary across literature sources?
- Methodological Answer : Variations arise from hydration state (monohydrate vs. anhydrous), temperature calibration, and buffer ionic strength. Replicate experiments using USP-grade water and controlled temperature (25 ± 0.5°C). Report both equilibrium solubility (24-hr agitation) and kinetic solubility (1-hr measurement) .
Q. How to address conflicting reports on nephrotoxicity mechanisms of cephaloridine in preclinical models?
- Methodological Answer : Discrepancies may stem from dosing regimens (bolus vs. infusion) or animal species (rat vs. rabbit). Conduct a meta-analysis of LD50 values and histopathology data. Use renal proximal tubule cell lines (HK-2) to assess dose-dependent cytotoxicity and mitochondrial dysfunction via Seahorse assays .
Methodological Frameworks
Q. What statistical designs are optimal for optimizing cephaloridine monohydrate formulations?
Q. How to structure a research question comparing cephaloridine monohydrate with newer cephalosporins?
- Methodological Answer : Use the PICO framework:
- P : Patients with Gram-negative infections
- I : Cephaloridine monohydrate (1 g IV q8h)
- C : Ceftazidime (2 g IV q8h)
- O : Clinical cure rate at 7 days
Ensure feasibility via power analysis (α=0.05, β=0.2) and align with FINER criteria (e.g., novelty in antibiotic resistance contexts) .
Data Presentation Guidelines
Q. How to report crystallography data for cephaloridine monohydrate in compliance with IUCr standards?
Q. What metadata is essential for publishing NMR spectra of cephaloridine monohydrate?
- Methodological Answer : Report solvent (D₂O with TSP reference), frequency (600 MHz), acquisition parameters (16 scans, 2-sec relaxation delay), and processing software (TopSpin 4.0). Include ¹H-¹³C HSQC/HMBC correlations in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
